molecular formula C21H32O2 B140107 Heneicosapentaenoic acid CAS No. 24257-10-1

Heneicosapentaenoic acid

Cat. No. B140107
CAS RN: 24257-10-1
M. Wt: 316.5 g/mol
InChI Key: OQOCQFSPEWCSDO-JLNKQSITSA-N
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Description

Heneicosapentaenoic acid (HPA) is a 21:5 ω-3 fatty acid found in trace amounts in the green alga B. pennata and in fish oils . Its chemical composition is similar to eicosapentaenoic acid (EPA), but it is elongated with one carbon on the carboxyl end, placing the first double bond in the δ6 position .


Synthesis Analysis

HPA has been prepared by chemical elongation of eicosapentaenoic acid (EPA). All the double bonds of HPA are displaced one carbon away from the carboxyl group when compared to EPA . HPA is incorporated into phospholipids and into triacylglycerol in cell culture to a similar extent as EPA and DHA .


Molecular Structure Analysis

The molecular formula of HPA is C21H32O2 . It is similar to EPA but is elongated with one carbon on the carboxyl end, which places the first double bond in the Δ6 position .


Chemical Reactions Analysis

HPA is a stronger inhibitor of the conversion of α-linoleic acid and dihomo-γ-linolenic acid to arachidonic acid (AA) in hepatoma cells than are EPA, DHA, and AA .


Physical And Chemical Properties Analysis

The molecular weight of HPA is 316.5 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Incorporation into Lipids

Heneicosapentaenoic acid (HPA) is known to be incorporated into phospholipids and triacylglycerol in cell culture, similarly to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This incorporation is significant as it affects the lipid composition of cell membranes, which can influence cell signaling and metabolism .

Inhibition of Arachidonic Acid Conversion

HPA acts as a stronger inhibitor of the conversion of α-linoleic acid and dihomo-γ-linolenic acid to arachidonic acid (AA) in hepatoma cells than EPA, DHA, and AA itself. This inhibition is crucial for regulating the levels of AA, which is a precursor for eicosanoid synthesis .

Comparison with Other Fatty Acids

The biological properties of HPA have been compared with those of EPA and DHA. Studies suggest that HPA may have unique effects on lipid metabolism and eicosanoid synthesis, which are important for understanding its role in health and disease .

Mechanism of Action

Target of Action

Heneicosapentaenoic Acid (HPA) is a 21:5 ω-3 fatty acid . It primarily targets phospholipids and triacylglycerol in cell culture . It also interacts with enzymes such as prostaglandin H synthase (also known as cyclooxygenase) and 5-lipoxygenase .

Mode of Action

HPA incorporates into phospholipids and triacylglycerol in cell culture to a similar extent as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) . It is a stronger inhibitor of the conversion of α-linoleic acid and dihomo-γ-linolenic acid to arachidonic acid (AA) in hepatoma cells than are EPA, DHA, and AA . HPA is a poor substrate for prostaglandin H synthase and for 5-lipoxygenase, but it inactivates prostaglandin H synthase as rapidly as do AA, EPA, and DHA .

Biochemical Pathways

HPA affects the synthesis of arachidonic acid (AA) from α-linoleic acid and dihomo-γ-linolenic acid . It inhibits the conversion of these precursors to AA more effectively than EPA, DHA, and AA itself . HPA also inhibits thromboxane synthesis in isolated platelets as efficiently as EPA .

Pharmacokinetics

It is known that hpa is incorporated into phospholipids and triacylglycerol in cell culture , which suggests that it is absorbed and distributed within cells. More research would be needed to fully understand the ADME properties of HPA.

Result of Action

The molecular and cellular effects of HPA’s action include the inhibition of AA synthesis and thromboxane synthesis . It also inactivates prostaglandin H synthase as rapidly as AA, EPA, and DHA .

Action Environment

It is known that hpa is present in small amounts in fish oils , suggesting that its production and availability may be influenced by the environment and diet of the fish. More research would be needed to fully understand how environmental factors influence HPA’s action.

Future Directions

HPA is metabolized by α-oxidation to C21:5n-3 (heneicosapentaenoic acid), which in turn also showed anti-proliferative effect in these cells . Given the unmet clinical needs associated with pancreatic cancer, the data presented here suggest that the use of HPA merits further study as a potential therapy for this condition .

properties

IUPAC Name

(6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOCQFSPEWCSDO-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475525
Record name UNII-HR3EZB17BI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heneicosapentaenoic acid

CAS RN

24257-10-1
Record name Heneicosapentaenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-HR3EZB17BI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HENEICOSAPENTAENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3EZB17BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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